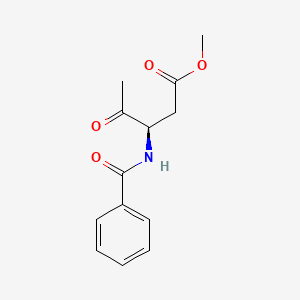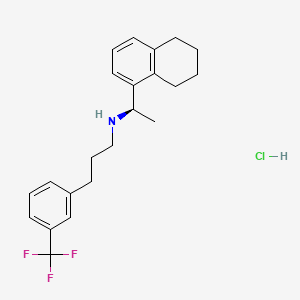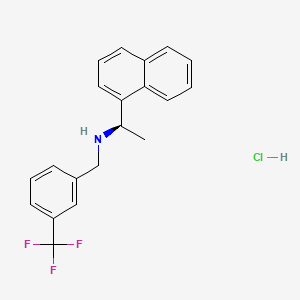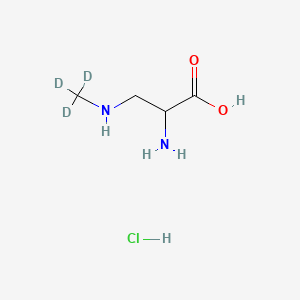
4-Ethyl-5-fluoropyrimidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoropyrimidine Hydrochloride is a chemical compound with the molecular formula C₆H₇FN₂•HCl and a molecular weight of 162.59 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as an impurity reference material in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride typically involves the fluorination of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of fluorinated pyrimidines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in facilities that adhere to Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoropyrimidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are often used in substitution reactions.
Oxidizing Agents: Like potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Ethyl-5-fluoropyrimidine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoropyrimidine Hydrochloride involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates, thereby interfering with biological processes. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can lead to disruptions in DNA replication and cell division, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-fluoropyrimidine: A closely related compound used as an impurity reference material.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets thymidylate synthase.
Trifluridine: Another fluorinated pyrimidine used in cancer treatment.
Uniqueness
4-Ethyl-5-fluoropyrimidine Hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike other fluorinated pyrimidines, it is primarily used as a reference material in pharmaceutical research, highlighting its importance in quality control and analytical development .
Properties
CAS No. |
1391052-89-3 |
|---|---|
Molecular Formula |
C6H8ClFN2 |
Molecular Weight |
162.592 |
IUPAC Name |
4-ethyl-5-fluoropyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H |
InChI Key |
IWOPZQIHYWUWSD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC=C1F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)






